molecular formula C16H15N5O2S B11031805 N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide

N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide

Katalognummer: B11031805
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: YSAXZLABHDJDID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine typically involves multiple steps, starting with the preparation of the quinazoline ring. The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The benzenesulfonyl group is then introduced via sulfonylation reactions using benzenesulfonyl chloride. Finally, the guanidine moiety is added through a reaction with cyanamide or other guanidylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine stands out due to the presence of the benzenesulfonyl group, which can impart unique chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Eigenschaften

Molekularformel

C16H15N5O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-(benzenesulfonyl)-1-(4-methylquinazolin-2-yl)guanidine

InChI

InChI=1S/C16H15N5O2S/c1-11-13-9-5-6-10-14(13)19-16(18-11)20-15(17)21-24(22,23)12-7-3-2-4-8-12/h2-10H,1H3,(H3,17,18,19,20,21)

InChI-Schlüssel

YSAXZLABHDJDID-UHFFFAOYSA-N

Isomerische SMILES

CC1=NC(=NC2=CC=CC=C12)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N

Kanonische SMILES

CC1=NC(=NC2=CC=CC=C12)NC(=NS(=O)(=O)C3=CC=CC=C3)N

Löslichkeit

3.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.